molecular formula C9H17NO2 B2528785 ethyl (2S,6S)-6-methylpiperidine-2-carboxylate CAS No. 125654-24-2

ethyl (2S,6S)-6-methylpiperidine-2-carboxylate

Cat. No.: B2528785
CAS No.: 125654-24-2
M. Wt: 171.24
InChI Key: DQAHIIRKOORPQZ-YUMQZZPRSA-N
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Description

Ethyl (2S,6S)-6-methylpiperidine-2-carboxylate is a chiral piperidine derivative characterized by a six-membered saturated ring with a methyl group at the 6-position and an ethyl ester moiety at the 2-position. Its stereochemistry, defined by the (2S,6S) configuration, plays a critical role in its physicochemical properties and biological interactions. The compound has a molecular formula of C₉H₁₇NO₂, a molecular weight of 171.237 g/mol, and a CAS number of 20077-29-6 . It is commonly used as a building block in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzymes.

Synthetic routes for this compound often involve stereoselective reduction or resolution steps. For instance, methyl (2S,6S)-6-(2-methylpropyl)-4-oxopiperidine-2-carboxylate (a related intermediate) undergoes reduction to yield hydroxy derivatives, demonstrating the importance of stereochemical control in its synthesis .

Properties

IUPAC Name

ethyl (2S,6S)-6-methylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-4-5-7(2)10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAHIIRKOORPQZ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H](N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2S,6S)-6-methylpiperidine-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with a methyl group at the 6-position and an ethyl ester functional group at the 2-position. Its molecular formula is C11H19NO2C_{11}H_{19}NO_2, with a molecular weight of approximately 199.28 g/mol. The compound can be synthesized through the esterification of 6-methylpiperidine-2-carboxylic acid with ethanol, typically in the presence of a catalyst such as sulfuric acid.

This compound exhibits interactions with various enzymes and proteins, influencing cellular functions such as signaling pathways, gene expression, and metabolism. These interactions suggest potential roles in modulating neurotransmitter systems and other biological processes.

The compound's biological effects are primarily mediated through its binding to specific molecular targets, including neurotransmitter receptors and enzymes involved in neurological functions. Preliminary studies indicate that it may enhance or inhibit neurotransmitter activity, which could have implications for treating neurological disorders .

Cellular Effects

In vitro studies have shown that this compound can influence cell signaling pathways and metabolic processes. For instance, it has been reported to induce antidepressant-like behaviors in animal models, suggesting its potential utility in treating mood disorders.

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage. Lower doses may enhance cognitive functions or exhibit anxiolytic effects, while higher doses could lead to adverse effects. This variability underscores the importance of dosage optimization in therapeutic applications.

Case Studies

  • Antidepressant-like Activity : A study demonstrated that administration of this compound in mice resulted in significant antidepressant-like behavior measured through standard behavioral tests. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it could reduce cell death rates in neuronal cultures exposed to oxidative agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives to highlight its unique properties:

Compound NameStructure CharacteristicsUnique Features
Ethyl N-methylpiperidine-3-carboxylateMethyl group at nitrogen positionDifferent position affects activity
Ethyl 3-methylpiperidine-3-carboxylateMethyl group on 3-positionVariation in biological activity
Ethyl piperidine-3-carboxylateNo methyl substitutionBasic structure without additional functional groups
Ethyl 4-methylpiperidine-2-carboxylateMethyl group at 4-positionPotentially different pharmacological properties

This table illustrates how variations in substituent positions influence the biological activity and chemical reactivity of these compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Dipeptidyl Peptidase-IV Inhibition :
    Ethyl (2S,6S)-6-methylpiperidine-2-carboxylate has been identified as a compound with inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism and is a target for the treatment of type II diabetes mellitus. The compound's ability to inhibit DPP-IV suggests potential applications in developing medications for diabetes management .
  • Neurotransmitter Interaction Studies :
    Preliminary studies indicate that this compound may interact with neurotransmitter receptors or enzymes involved in neurological functions. Understanding these interactions could pave the way for novel therapeutic approaches in treating neurological disorders .
  • Anticancer Activity :
    Related compounds have shown activity against various cancer cell lines. For instance, citrinadin A and B, which contain similar structural features, have demonstrated efficacy against murine leukemia L1210 cells. This suggests that this compound may have potential anticancer properties that warrant further investigation .

Biocatalytic Applications

Recent research has highlighted the use of this compound in biocatalytic processes. Specifically, enzymes such as pyridoxal phosphate-dependent enzymes have been utilized to catalyze reactions involving this compound:

  • Two-Step Enzymatic Synthesis : A two-step enzymatic synthesis pathway has been developed to produce noncanonical amino acids like (2S, 6S)-6-methyl pipecolate from β-keto esters using engineered microbial strains expressing specific enzymes. This biocatalytic approach enhances the synthetic utility of this compound by allowing for the production of various derivatives .

Comparative Analysis with Related Compounds

The unique structural characteristics of this compound can be contrasted with other piperidine derivatives to understand its distinctiveness and potential applications:

Compound NameStructure CharacteristicsUnique Features
Ethyl N-methylpiperidine-3-carboxylateMethyl group at the nitrogen positionDifferent position of substituents affects activity
Ethyl 3-methylpiperidine-3-carboxylateMethyl group on the 3-positionVariation in biological activity
Ethyl piperidine-3-carboxylateNo methyl substitutionBasic structure without additional functional groups
Ethyl 4-methylpiperidine-2-carboxylateMethyl group at the 4-positionPotentially different pharmacological properties

This table illustrates how variations in substituent positions can influence biological activity and chemical reactivity, making this compound a unique entity within this class of compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl (2S,6S)-6-methylpiperidine-2-carboxylate with structurally and functionally related piperidine derivatives. Key parameters include substituent effects , stereochemistry , physicochemical properties , and bioactivity .

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents logP Solubility (mg/mL) Bioactivity Notes
This compound 20077-29-6 C₉H₁₇NO₂ 171.237 6-methyl, ethyl ester 1.41 ~50 (in DMSO) CNS ligand scaffolds
6-Methylpiperidine-2-carboxylic acid 99571-58-1 C₇H₁₃NO₂ 143.18 6-methyl, carboxylic acid 0.90 >100 (aqueous) Intermediate for metal chelators
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride 154307-84-3 C₆H₁₁NO₃·HCl 181.62 5-hydroxy, carboxylic acid, HCl salt 0.95 ~20 (in water) GlyT1 inhibitor precursor
Ethyl 2-(piperidin-4-yl)acetate 62952-46-3 C₉H₁₇NO₂ 171.24 Ethyl acetate, 4-piperidinyl 1.20 ~30 (in ethanol) Antipsychotic candidate
Ethyl 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate 271597-75-2 C₉H₁₂N₂O₃ 196.21 Pyrimidine ring, 6-methyl 3.54 <10 (aqueous) Kinase inhibitor scaffold

Key Comparisons:

Functional Group Impact: The ethyl ester in this compound enhances lipophilicity (logP = 1.41) compared to its carboxylic acid analog (logP = 0.90). This makes the ester more suitable for blood-brain barrier penetration in CNS drug design .

Stereochemical Influence :

  • The (2S,6S) configuration distinguishes it from diastereomers like (2R,6R) or (2S,6R), which exhibit different receptor affinities. For example, (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride shows higher similarity (0.95) due to analogous stereochemical complexity .

Heterocyclic Analogs :

  • Pyrimidine-based analogs (e.g., ethyl 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate) exhibit lower solubility but higher logP (3.54), favoring membrane permeability in kinase inhibitors .

Bioactivity Trends :

  • Piperidine-2-carboxylate esters are preferred in CNS drug discovery due to their balance of solubility and lipophilicity. In contrast, piperidine-4-yl acetates (e.g., ethyl 2-(piperidin-4-yl)acetate) show higher GI absorption (85% predicted) but lower BBB penetration .

Synthetic Accessibility :

  • The target compound’s synthesis is more straightforward than spirocyclic derivatives (e.g., 2-azaspiro[3.4]octane carboxylates), which require multi-step routes involving piperazine coupling and deprotection .

Q & A

Q. What in silico tools predict metabolic stability of this compound?

  • Methodological Answer : SwissADME or ADMET Predictor™ estimates CYP450 metabolism and BBB penetration. For piperidine carboxylates, logP <2 and TPSA <60 Ų correlate with favorable pharmacokinetics .

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